2-(Difluoromethyl)-4-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in the field of organic chemistry. The presence of both difluoromethyl and fluoro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluoro-1H-indole typically involves the introduction of difluoromethyl and fluoro groups onto an indole scaffold. One common method is the late-stage difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-based catalysts to facilitate the difluoromethylation process. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(Difluoromethyl)-4-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target molecules. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethyl 2-pyridyl sulfone
- Fluorinated thiophenes
- Fluorinated oxazoles
Uniqueness
2-(Difluoromethyl)-4-fluoro-1H-indole is unique due to the presence of both difluoromethyl and fluoro groups on the indole scaffold. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F3N |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1H-indole |
InChI |
InChI=1S/C9H6F3N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
OZKZBSSAMSKBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.